molecular formula C14H13IN2O2 B3829829 1-methyl-4-[2-(3-nitrophenyl)vinyl]pyridinium iodide

1-methyl-4-[2-(3-nitrophenyl)vinyl]pyridinium iodide

Cat. No. B3829829
M. Wt: 368.17 g/mol
InChI Key: MAYAWLZWQIEKHW-IPZCTEOASA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-[2-(3-nitrophenyl)vinyl]pyridinium iodide (NMPI) is a novel extended π-conjugated Stilbazolium chromophore . It has been synthesized and grown via solvent evaporation solution growth . The material composition was identified using proton NMR analysis, and the FTIR results demonstrate the presence of vinyl groups through their respective vibrational modes .


Synthesis Analysis

The NMPI material was synthesized using the condensation reaction method .


Molecular Structure Analysis

Structural analysis indicated that the NMPI material is crystallized in the centrosymmetric space group P-1 and triclinic crystal pattern . In the crystalline structure of NMPI, a hydrogen bond was observed between the 3-nitro benzaldehyde and 1,4-dimethyl pyridinium iodide with π‒conjugated chromophore .


Chemical Reactions Analysis

The NMPI material was grown into a single crystal by the solvent evaporation method . The solubility of the NMPI material was taken at different temperatures with a mixture of solvent Methanol: Acetonitrile (1:1) .


Physical And Chemical Properties Analysis

The UV‒Vis‒NIR can be used to analyze the linear optical properties of NMPI . The photoluminescence spectrum reveals a broad emission peak observed at 543 nm indicating green-light emission with a band gap value is 2.28 eV . The DSC, TG, and DTA analyses were used to examine the thermal behavior of the NMPI crystal .

Mechanism of Action

The NMPI crystal possesses an enhanced third-order NLO susceptibility . It establishes the self-defocus nature and reverses saturation absorption .

properties

IUPAC Name

1-methyl-4-[(E)-2-(3-nitrophenyl)ethenyl]pyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N2O2.HI/c1-15-9-7-12(8-10-15)5-6-13-3-2-4-14(11-13)16(17)18;/h2-11H,1H3;1H/q+1;/p-1/b6-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYAWLZWQIEKHW-IPZCTEOASA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC(=CC=C2)[N+](=O)[O-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=C/C2=CC(=CC=C2)[N+](=O)[O-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-[(E)-2-(3-nitrophenyl)ethenyl]pyridin-1-ium;iodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-4-[2-(3-nitrophenyl)vinyl]pyridinium iodide
Reactant of Route 2
Reactant of Route 2
1-methyl-4-[2-(3-nitrophenyl)vinyl]pyridinium iodide
Reactant of Route 3
Reactant of Route 3
1-methyl-4-[2-(3-nitrophenyl)vinyl]pyridinium iodide
Reactant of Route 4
Reactant of Route 4
1-methyl-4-[2-(3-nitrophenyl)vinyl]pyridinium iodide
Reactant of Route 5
Reactant of Route 5
1-methyl-4-[2-(3-nitrophenyl)vinyl]pyridinium iodide
Reactant of Route 6
Reactant of Route 6
1-methyl-4-[2-(3-nitrophenyl)vinyl]pyridinium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.